Cas no 50963-77-4 (2-(3-aminophenoxy)ethan-1-ol)
2-(3-aminophenoxy)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Aminophenoxy)ethanol
- 2-(3-Aminophenoxy)-1-ethanol
- 2-(3-Amino-phenoxy)-aethanol
- 2-(3-aminophenoxy)ethan-1-ol
- 2-(3-Amino-phenoxy)-ethanol
- 2-(3-aminophenoxy)ethanol(SALTDATA: FREE)
- 3-(2-hydroxyethoxy)aniline
- AC1N0WVL
- aminophenoxyethanol
- SureCN655427
- PRMZVGDZZPRZIF-UHFFFAOYSA-N
- DA-18502
- C78268
- J-505756
- 2-(3-amino-phenoxy)ethanol
- SB83947
- 2-(3-Aminophenoxy)ethanol, AldrichCPR
- EN300-234923
- STL146906
- BBL029833
- VU0610309-1
- DTXSID30398144
- 5W-0636
- MFCD03004835
- 50963-77-4
- Oprea1_170594
- F3317-0002
- SCHEMBL655427
- AKOS000245479
- 2-(3-aminophenoxyl)ethanol
-
- MDL: MFCD03004835
- Inchi: 1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2
- InChI Key: PRMZVGDZZPRZIF-UHFFFAOYSA-N
- SMILES: O(CCO)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 153.07903
- Monoisotopic Mass: 153.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.5A^2
Experimental Properties
- Density: 1.18
- Boiling Point: 333.9°C at 760 mmHg
- Flash Point: 155.7°C
- Refractive Index: 1.582
- PSA: 55.48
- LogP: 1.22110
2-(3-aminophenoxy)ethan-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(3-aminophenoxy)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170675-1g |
2-(3-aminophenoxy)ethan-1-ol |
50963-77-4 | 98% | 1g |
¥3466.90 | 2023-09-04 | |
| Fluorochem | 057531-250mg |
2-(3-Amino-phenoxy)-ethanol |
50963-77-4 | 95% | 250mg |
£69.00 | 2022-03-01 | |
| Fluorochem | 057531-2.5g |
2-(3-Amino-phenoxy)-ethanol |
50963-77-4 | 95% | 2.5g |
£304.00 | 2022-03-01 | |
| Fluorochem | 057531-1g |
2-(3-Amino-phenoxy)-ethanol |
50963-77-4 | 95% | 1g |
£152.00 | 2022-03-01 | |
| Chemenu | CM274439-5g |
2-(3-Aminophenoxy)ethanol |
50963-77-4 | 95% | 5g |
$825 | 2021-06-16 | |
| Alichem | A019146510-5g |
2-(3-Aminophenoxy)ethanol |
50963-77-4 | 95% | 5g |
$673.67 | 2023-09-01 | |
| Alichem | A019146510-10g |
2-(3-Aminophenoxy)ethanol |
50963-77-4 | 95% | 10g |
$1060.00 | 2023-09-01 | |
| Alichem | A019146510-25g |
2-(3-Aminophenoxy)ethanol |
50963-77-4 | 95% | 25g |
$1717.01 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00211-1G |
2-(3-Aminophenoxy)ethanol |
50963-77-4 | 1g |
¥4295.04 | 2023-11-10 | ||
| TRC | A633963-25mg |
2-(3-Aminophenoxy)-1-ethanol |
50963-77-4 | 25mg |
$ 50.00 | 2022-05-31 |
2-(3-aminophenoxy)ethan-1-ol Suppliers
2-(3-aminophenoxy)ethan-1-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(3-aminophenoxy)ethan-1-ol
Recent Advances in the Study of 2-(3-Aminophenoxy)ethan-1-ol (CAS: 50963-77-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-aminophenoxy)ethan-1-ol (CAS: 50963-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 2-(3-aminophenoxy)ethan-1-ol as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique chemical structure, featuring both an amino group and a hydroxyl group, makes it a valuable building block for the development of novel drugs. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.
One of the most notable advancements is the use of 2-(3-aminophenoxy)ethan-1-ol in the development of small-molecule inhibitors for protein kinases. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase targets, with IC50 values in the nanomolar range. These findings suggest potential applications in cancer therapy, particularly for tumors driven by kinase dysregulation.
In addition to its role in kinase inhibition, 2-(3-aminophenoxy)ethan-1-ol has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound display broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics.
Further research has explored the compound's potential in neuropharmacology. Preliminary data from in vitro and in vivo studies indicate that 2-(3-aminophenoxy)ethan-1-ol derivatives may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These findings open new avenues for the treatment of neurological disorders such as depression and Parkinson's disease.
The synthesis and optimization of 2-(3-aminophenoxy)ethan-1-ol derivatives have also seen significant progress. Recent publications in Organic Process Research & Development describe improved synthetic routes that yield higher purity and better scalability. These advancements are critical for transitioning from laboratory-scale production to industrial manufacturing, ensuring the compound's availability for further research and potential clinical applications.
In conclusion, 2-(3-aminophenoxy)ethan-1-ol (CAS: 50963-77-4) continues to emerge as a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and neuropharmacology, underscore its potential as a versatile scaffold for drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications in the coming years.
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